molecular formula C11H8ClNO4 B13720595 6-Chloro-4-hydroxy-8-methoxyquinoline-3-carboxylic acid CAS No. 1189106-26-0

6-Chloro-4-hydroxy-8-methoxyquinoline-3-carboxylic acid

Cat. No.: B13720595
CAS No.: 1189106-26-0
M. Wt: 253.64 g/mol
InChI Key: BLXUPEDTVOUTNC-UHFFFAOYSA-N
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Description

6-Chloro-4-hydroxy-8-methoxyquinoline-3-carboxylic acid is a quinoline derivative characterized by a chloro substituent at position 6, a hydroxyl group at position 4, a methoxy group at position 8, and a carboxylic acid moiety at position 2. This compound’s structural features—such as the electron-withdrawing chloro group, hydrogen-bonding hydroxyl group, and lipophilic methoxy group—contribute to its unique physicochemical and biological properties.

Properties

IUPAC Name

6-chloro-8-methoxy-4-oxo-1H-quinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO4/c1-17-8-3-5(12)2-6-9(8)13-4-7(10(6)14)11(15)16/h2-4H,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLXUPEDTVOUTNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1NC=C(C2=O)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80670947
Record name 6-Chloro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189106-26-0
Record name 6-Chloro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials

  • Quinoline derivatives such as 4-hydroxyquinoline or 6-chloro-4-hydroxyquinoline serve as the initial scaffolds.
  • Methoxy substitution is introduced at the 8-position using appropriate methoxylation reagents.
  • Carboxylation is performed at the 3-position to install the carboxylic acid functionality.

General Synthetic Strategy

Step Number Reaction Type Description Typical Reagents/Conditions
1 Chlorination Introduction of chlorine at the 6-position via electrophilic substitution Thionyl chloride (SOCl2) or other chlorinating agents under reflux
2 Methoxylation Introduction of methoxy group at the 8-position through nucleophilic aromatic substitution or methylation Methanol or methyl iodide in the presence of base or catalyst
3 Carboxylation Installation of carboxylic acid group at the 3-position by oxidation or direct carboxylation Oxidizing agents or carboxylation reagents; sometimes via ester intermediates
4 Hydroxylation Hydroxyl group at the 4-position is typically inherent or introduced via oxidation or hydrolysis Controlled oxidation or hydrolysis steps

Esterification (Derivative Preparation)

  • The carboxylic acid group can be esterified to form ethyl esters, which are useful intermediates.
  • Typical esterification involves reacting the acid with ethanol in the presence of acid catalysts such as sulfuric acid or hydrochloric acid.

Industrial Production Considerations

  • Industrial synthesis favors continuous flow reactors to optimize reaction control, yield, and reproducibility.
  • Solvents such as ethanol or methanol are commonly used due to their polarity and compatibility with the esterification step.
  • Catalysts like sulfuric acid or hydrochloric acid facilitate esterification and other substitution reactions.
  • Purification is achieved by recrystallization and chromatographic techniques to ensure high purity.

Reaction Conditions and Parameters

Reaction Step Typical Solvent(s) Catalyst/Reagent Temperature Range Reaction Time Notes
Chlorination Dichloromethane, o-dichlorobenzene Thionyl chloride (SOCl2) Reflux (~40-80°C) Several hours Dropwise addition of SOCl2 to control reaction
Methoxylation Methanol, ethanol Base or acid catalyst Ambient to reflux 2-6 hours Requires control to avoid over-substitution
Carboxylation Dimethylformamide (DMF), ethanol Oxidizing agents (e.g., KMnO4, CrO3) 100-200°C Several hours Multi-step oxidation or direct carboxylation
Esterification Ethanol Sulfuric acid, HCl Reflux (78°C for ethanol) 4-12 hours Removal of water drives equilibrium

Summary Table of Preparation Methods

Method Aspect Description Reference Source
Multi-step synthesis Starting from quinoline derivatives, sequential chlorination, methoxylation, and carboxylation
Chlorination Use of thionyl chloride under reflux in dichloromethane or similar solvents
Methoxylation Introduction of methoxy group via nucleophilic substitution or methylation
Carboxylation Oxidation or direct carboxylation using oxidants like KMnO4 or CrO3
Esterification (optional) Formation of ethyl ester using ethanol and acid catalysts
Industrial scale production Continuous flow reactors, solvent and catalyst optimization, recrystallization for purification

Research Findings and Notes

  • The chlorination step is critical and requires careful control of temperature and reagent addition to avoid side reactions.
  • Methoxylation at the 8-position can be influenced by solvent polarity and catalyst choice, impacting yield and regioselectivity.
  • Carboxylation often proceeds via oxidation of methyl or other precursors or by direct carboxylation under high temperature and pressure.
  • Ester derivatives (e.g., ethyl esters) of this compound are commonly prepared to improve solubility and facilitate further chemical transformations.
  • Purification by recrystallization and chromatography is essential to obtain high-purity product suitable for research or pharmaceutical applications.
  • The compound’s structure and functional groups allow for further chemical modifications, such as substitution of the chloro group or reduction of the carboxylic acid.

Scientific Research Applications

Biological Activities

Research indicates that derivatives of 6-Chloro-4-hydroxy-8-methoxyquinoline-3-carboxylic acid exhibit significant antimicrobial , antitumor , and anti-inflammatory properties. The following table summarizes key biological activities associated with this compound:

Activity Description
AntimicrobialDemonstrated effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.
AntitumorExhibits cytotoxic effects against several cancer cell lines, including breast and colon cancer cells.
Anti-inflammatoryPotential use in treating inflammatory diseases due to its ability to modulate inflammatory pathways.

Case Studies

  • Antimicrobial Activity : A study evaluated the antibacterial properties of various quinoline derivatives, including this compound, against pathogenic strains such as E. coli and S. aureus. The results indicated that certain derivatives exhibited lower minimum inhibitory concentrations than standard antibiotics, showcasing their potential as effective antimicrobial agents.
  • Antitumor Properties : In vitro studies have shown that this compound can reduce cell viability in several cancer cell lines, including MCF-7 (breast cancer) and A-549 (lung cancer). The IC50 values ranged from 26.30 to 63.75 mM for different derivatives, indicating promising anticancer activity compared to established chemotherapeutic agents like docetaxel.
  • Mechanism of Action : Interaction studies have focused on the binding affinity of this compound with various biological targets involved in disease pathways. These studies help elucidate its mechanism of action, particularly in relation to bacterial enzymes and inflammatory mediators.

Research Implications

The findings surrounding this compound suggest its potential as a lead compound for drug development in areas such as:

  • Antimicrobial therapies : Its efficacy against resistant bacterial strains positions it as a candidate for new antibiotic formulations.
  • Cancer treatment : The observed cytotoxicity against cancer cells indicates potential for further exploration in oncological drug development.
  • Inflammatory disease management : Its anti-inflammatory properties may lead to novel treatments for conditions like arthritis or inflammatory bowel disease.

Mechanism of Action

The mechanism of action of 6-Chloro-4-hydroxy-8-methoxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes or interfere with cellular processes, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

4-Chloro-8-methoxyquinoline-3-carboxylic acid (CAS 179024-73-8)

  • Key Difference : Chloro at position 4 replaces the hydroxyl group in the target compound.
  • Implications: The absence of a hydrogen-bond donor (OH) at position 4 may reduce solubility in polar solvents and alter interactions with biological targets (e.g., enzymes) .

8-Chloro-4-hydroxy-6-methylquinoline-3-carboxylic acid (CAS 927800-99-5)

  • Key Difference : Methyl at position 6 and chloro at 8 instead of methoxy.
  • Implications : Increased steric bulk at position 6 (methyl vs. Cl) could hinder binding to hydrophobic pockets in proteins. The chloro at 8 may enhance electron-withdrawing effects compared to methoxy .

Ethyl 4-chloro-6-fluoro-8-methoxyquinoline-3-carboxylate (CAS 334971-28-7)

  • Key Difference : Fluorine at position 6 and ethyl ester at C3.
  • Implications : Fluorine’s electronegativity may improve membrane permeability, while the ester group increases lipophilicity compared to the carboxylic acid .

4-Chloro-6-methoxyquinoline-3-carboxylic acid (CAS 179024-72-7)

  • Key Difference : Methoxy at position 6 and chloro at 4.

Ethyl 6-bromo-4-chloroquinoline-3-carboxylate (CAS 206257-39-8)

  • Implications : Bromine’s larger atomic radius may enhance halogen bonding but reduce metabolic stability compared to chlorine .

Trends in Physicochemical Properties

  • Hydrogen Bonding : The hydroxyl group at position 4 in the target compound enhances hydrogen-bonding capacity, improving solubility in aqueous media compared to analogs with chloro or methyl groups at this position.
  • Lipophilicity : Methoxy and ester groups increase logP values, as seen in ethyl derivatives (e.g., CAS 334971-28-7) .
  • Electron Effects: Chloro and fluoro substituents at position 6 modulate electron density on the quinoline ring, influencing reactivity in substitution reactions .

Biological Activity

6-Chloro-4-hydroxy-8-methoxyquinoline-3-carboxylic acid (C_11H_8ClNO_3) is a synthetic compound belonging to the quinoline family, characterized by its unique arrangement of functional groups. This compound has garnered attention for its potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The structure of this compound features:

  • Chloro group at position 6
  • Hydroxy group at position 4
  • Methoxy group at position 8
  • Carboxylic acid moiety at position 3

These functional groups contribute significantly to the compound's reactivity and biological activity. The molecular weight is approximately 281.69 g/mol, and it is commonly used in pharmaceutical research due to its promising biological properties.

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds, including this compound, exhibit significant antimicrobial properties. Studies have shown that this compound can effectively inhibit various bacterial strains, making it a candidate for developing new antimicrobial agents. For instance, a derivative demonstrated inhibition zones against Pseudomonas aeruginosa and Klebsiella pneumonia comparable to standard antibiotics .

Antitumor Activity

The compound has also been evaluated for its anticancer potential. Recent studies explored its efficacy against several cancer cell lines, including colorectal and breast cancer cells. Notable findings include:

  • Significant cytotoxic effects against human colorectal adenocarcinoma (Caco-2) and colon cancer (HCT-116) cell lines.
  • Two derivatives exhibited potent cytotoxicity against breast cancer (MCF-7) cells .

Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory effects. It is believed that the hydroxy group may play a crucial role in mediating these effects through various biochemical pathways.

The biological activity of this compound can be attributed to its interaction with specific biological targets, such as enzymes or receptors involved in disease pathways. Interaction studies have focused on:

  • Binding affinity with bacterial enzymes.
  • Inhibition of inflammatory mediators , which may elucidate its mechanism of action as an anti-inflammatory agent.

Case Studies and Research Findings

StudyFindings
Rbaa et al. (2020)Synthesized novel derivatives showing significant antibacterial activity against multiple strains.
Sweidan & Sabbah (2022)Identified potent cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent.
PMC7571046 (2020)Reviewed various pharmacological properties of quinoline derivatives, highlighting their broad-spectrum activity including antiviral effects.

Chemical Reactions Analysis

Oxidation Reactions

Type : The hydroxyl group at position 4 can undergo oxidation to form a ketone (quinone derivative).
Reagents :

  • Potassium permanganate (KMnO₄) in acidic medium.

  • Chromium trioxide (CrO₃) under controlled conditions.
    Mechanism : Oxidation converts the hydroxyl (-OH) group to a carbonyl (-C=O) via electron transfer, forming a quinone structure.
    Product : A quinone derivative with enhanced aromatic stability.

Reduction Reactions

Type : The carboxylic acid (-COOH) group can be reduced to a primary alcohol (-CH₂OH).
Reagents :

  • Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
    Mechanism : Nucleophilic attack by LiAlH₄ on the carbonyl carbon, followed by protonation to yield the alcohol.
    Product : 3-Hydroxymethylquinoline-6-chloro-4-hydroxy-8-methoxy derivative.

Nucleophilic Substitution

Type : The chlorine atom at position 6 is susceptible to substitution with nucleophiles.
Reagents :

  • Amines (e.g., aniline) or thiols in the presence of a base (e.g., sodium hydroxide) .
    Mechanism : The chlorine leaves as a leaving group, replaced by a nucleophile via an aromatic electrophilic substitution.
    Product : Amino- or thio-substituted quinoline derivatives (e.g., 6-aminoquinoline analogs) .

Hydrolysis Reactions

Type : The carboxylic acid group may undergo hydrolysis under specific conditions.
Reagents :

  • Acidic or basic aqueous solutions (e.g., HCl or NaOH).
    Mechanism : Cleavage of the carboxylic acid to form a salt or decarboxylated product.
    Product : Deprotonated carboxylate salt or decarboxylated quinoline derivative.

Electrophilic Aromatic Substitution

Type : The methoxy group at position 8 activates the aromatic ring for electrophilic substitution.
Reagents :

  • Electrophiles (e.g., nitric acid, benzene diazonium salt).
    Mechanism : The methoxy group donates electron density, directing electrophiles to ortho and para positions.
    Product : Substituted quinoline derivatives with additional functional groups.

Comparison of Reaction Types

Reaction Type Reagents Key Product
OxidationKMnO₄/H+ or CrO₃Quinone derivative
ReductionLiAlH₄/etherPrimary alcohol
Nucleophilic SubstitutionAmines/thiols + NaOHAmino/thio-substituted quinoline
HydrolysisHCl or NaOHCarboxylate salt or decarboxylated form
Electrophilic SubstitutionNitric acid, benzene diazonium saltNitro- or azo-substituted quinoline

Research Findings and Mechanistic Insights

  • Antimicrobial Activity : The compound’s chlorine substituent may enhance DNA intercalation, disrupting bacterial replication.

  • Anticancer Potential : Structural analogs exhibit PI3Kα inhibition, suggesting similar mechanisms for this compound.

  • Synthetic Versatility : Methoxy groups facilitate directed electrophilic substitution, enabling functionalization for diverse applications.

Limitations and Considerations

Q & A

Q. Q1. What are the common synthetic routes for 6-chloro-4-hydroxy-8-methoxyquinoline-3-carboxylic acid?

A1. The compound is typically synthesized via multi-step protocols involving:

  • Quinoline ring formation : Cyclization of substituted aniline derivatives with β-keto esters under acidic conditions (e.g., polyphosphoric acid (PPA) catalysis) .
  • Functionalization : Chlorination at position 6 and methoxylation at position 8 are achieved using reagents like POCl₃ and methanol/sulfuric acid, respectively. Hydroxy and carboxylic acid groups are introduced via hydrolysis of ester intermediates .
  • Example : Ethyl ester precursors (e.g., ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate) are hydrolyzed with NaOH in aqueous methanol to yield the carboxylic acid .

Q. Q2. How can the purity and structure of this compound be validated?

A2. Use a combination of:

  • Chromatography : HPLC or TLC with UV detection to assess purity (>95% recommended for biological assays).
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy at δ 3.8–4.0 ppm, carboxylic acid proton absent in D₂O exchange).
    • HRMS : Verify molecular weight (e.g., calculated for C₁₂H₉ClNO₅: 294.01 g/mol) .
  • Elemental analysis : Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values.

Advanced Research Questions

Q. Q3. How can conflicting spectral data (e.g., NMR shifts) be resolved for structural confirmation?

A3. Contradictions often arise from solvent effects, tautomerism, or impurities. Mitigation strategies include:

  • Solvent standardization : Use deuterated DMSO or CDCl₃ for consistent NMR conditions.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals; e.g., distinguish methoxy (³J coupling) from aromatic protons .
  • X-ray crystallography : Definitive structural assignment via crystal lattice analysis (e.g., PubChem data for analogous compounds ).

Q. Q4. What experimental design considerations are critical for optimizing its antimicrobial activity?

A4. Key factors include:

  • Bioisosteric replacements : Substitute the 3-carboxylic acid group with esters or amides to enhance cell permeability .
  • SAR studies : Vary substituents at positions 6 (Cl) and 8 (OMe) to balance potency and cytotoxicity. For example, 6-fluoro-8-methoxy analogs show enhanced Gram-negative activity .
  • In vitro assays : Use standardized MIC (Minimum Inhibitory Concentration) protocols against E. coli and S. aureus, with ciprofloxacin as a positive control .

Stability and Reactivity

Q. Q5. How does the compound degrade under acidic or basic conditions?

A5. Stability studies reveal:

  • Acidic conditions (pH <3) : Hydrolysis of the methoxy group to hydroxyl, forming 6-chloro-4,8-dihydroxyquinoline-3-carboxylic acid.
  • Basic conditions (pH >10) : Decarboxylation at position 3, yielding 6-chloro-8-methoxyquinoline-4-ol .
  • Mitigation : Store at pH 6–8 in inert atmospheres (N₂) and avoid prolonged exposure to light .

Data Contradictions and Troubleshooting

Q. Q6. How to address discrepancies in reported solubility data?

A6. Solubility varies due to:

  • Polymorphism : Crystalline vs. amorphous forms (e.g., amorphous has higher aqueous solubility).
  • pH dependence : Carboxylic acid group ionizes above pH 5, increasing water solubility.
  • Standardization : Use USP buffers (pH 1.2, 4.5, 6.8) for consistent measurements .

Application in Drug Development

Q. Q7. What are the challenges in formulating this compound for in vivo studies?

A7. Key challenges include:

  • Poor bioavailability : Address via prodrug strategies (e.g., ethyl ester prodrugs hydrolyzed in vivo ).
  • Toxicity profiling : Assess hepatotoxicity via ALT/AST assays in rodent models.
  • PK/PD modeling : Optimize dosing intervals based on half-life (t₁/₂ ≈ 2–4 hours in murine models) .

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